molecular formula C21H22N2O5S3 B11449742 2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11449742
M. Wt: 478.6 g/mol
InChI Key: RPUXSZPDAABDOR-UHFFFAOYSA-N
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Description

2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the thiophene and sulfonyl groups, and the final coupling with the tetrahydrofuran-2-ylmethyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and sulfanyl groups can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, thiophene-containing molecules, and sulfonyl-substituted compounds. Examples include:

  • 2-(4-methylsulfonylphenyl)indole derivatives
  • Thiophene-based sulfonamides
  • Oxazole-based pharmaceuticals

Uniqueness

What sets 2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N2O5S3

Molecular Weight

478.6 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H22N2O5S3/c1-14-6-8-16(9-7-14)31(25,26)20-21(28-19(23-20)17-5-3-11-29-17)30-13-18(24)22-12-15-4-2-10-27-15/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,22,24)

InChI Key

RPUXSZPDAABDOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)NCC4CCCO4

Origin of Product

United States

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